2-Methoxypentanenitrile
Description
Contextualization of Aliphatic Nitriles in Modern Organic Synthesis
Aliphatic nitriles are a cornerstone of modern organic synthesis, valued for their versatile reactivity. The nitrile group, with its carbon-nitrogen triple bond, can be transformed into a wide array of other functional groups. studymind.co.uk For instance, nitriles can be reduced to primary amines, hydrolyzed to carboxylic acids, or reacted with organometallic reagents to form ketones. studymind.co.uk This chemical plasticity makes them key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. Furthermore, the development of cyanide-free routes to aliphatic nitriles, often employing biocatalytic methods, has enhanced their appeal from a green chemistry perspective. nih.gov
Academic Significance of Methoxy-Substituted Nitriles
The introduction of a methoxy (B1213986) group onto a nitrile backbone, particularly at the alpha-position as in 2-Methoxypentanenitrile, can significantly influence the molecule's reactivity. The electron-withdrawing nature of the nitrile group can make the alpha-proton acidic, while the adjacent methoxy group can exert stereoelectronic effects, potentially controlling the stereochemical outcome of reactions at the alpha-carbon. Methoxy-substituted nitriles are valuable precursors in the synthesis of various organic molecules, including amino acids and heterocyclic compounds. acs.orgwikipedia.org The interplay between the methoxy and nitrile functionalities offers a rich platform for investigating reaction mechanisms and developing novel synthetic methodologies.
Historical Development of Synthetic Approaches to Analogous Compounds
The synthesis of alpha-alkoxynitriles, a class of compounds to which this compound belongs, has a long history. Early methods often involved the reaction of an aldehyde with a cyanide source in the presence of an alcohol. A significant advancement was the development of anodic alkoxylation of nitriles, providing a direct method for introducing an alkoxy group at the alpha-position. More recently, transition metal-catalyzed approaches have emerged, offering milder reaction conditions and greater functional group tolerance. These historical developments in the synthesis of analogous compounds provide a foundation for devising efficient routes to this compound.
Current Research Landscape and Gaps Pertaining to this compound
A survey of the current chemical literature reveals a significant gap in the specific study of this compound. While extensive research exists on aliphatic and methoxy-substituted nitriles in general, dedicated studies focusing on the synthesis, characterization, and reactivity of this compound are scarce. This lack of focused research presents an opportunity for new investigations. Elucidating the unique chemical properties and potential applications of this compound could open new avenues in synthetic organic chemistry.
Overview of Thematic Areas in this compound Chemistry
The potential research areas for this compound can be broadly categorized. Firstly, the development of stereoselective synthetic routes to enantiomerically pure this compound would be of significant interest, given the importance of chirality in bioactive molecules. Secondly, exploring the reactivity of the alpha-proton and the nitrile group in the presence of the adjacent methoxy substituent could lead to novel synthetic transformations. Finally, investigating the utility of this compound as a building block in the synthesis of more complex target molecules, such as substituted amines and heterocycles, represents a promising area of research.
Compound Data
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(5-7)8-2/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHMPLWYVLHTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311146 | |
| Record name | Pentanenitrile, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-71-1 | |
| Record name | Pentanenitrile, 2-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98548-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanenitrile, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methoxypentanenitrile
Retrosynthetic Analysis of 2-Methoxypentanenitrile
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.ingovtgirlsekbalpur.comyoutube.com For this compound, the primary disconnections would target the C-O bond of the methoxy (B1213986) group and the C-C bond adjacent to the nitrile group.
A primary retrosynthetic disconnection involves breaking the C-O bond of the methoxy group. This suggests a precursor molecule, 2-hydroxypentanenitrile, which could be methoxylated in a subsequent step. Another key disconnection is the C-CN bond, which simplifies the molecule to a four-carbon alkyl halide and a cyanide source. lkouniv.ac.in This approach builds the carbon backbone first, followed by the introduction of the nitrile functionality.
An alternative analysis involves a two-group disconnection strategy, considering the relationship between the methoxy and nitrile groups. scribd.com This might lead to precursors where the stereochemistry at the C2 position can be controlled early in the synthesis. Functional group interconversion (FGI) is another important concept, where one functional group is transformed into another. lkouniv.ac.ingovtgirlsekbalpur.com For instance, an amide could be a precursor to the nitrile group through dehydration. lkouniv.ac.in
Classical Preparative Routes
Traditional methods for synthesizing this compound rely on well-established organic reactions. These routes typically involve the sequential construction of the carbon skeleton and the introduction of the required functional groups.
Alkylation Reactions Leading to the Pentanenitrile Backbone
The formation of the five-carbon pentanenitrile backbone is a crucial step. One common method is the alkylation of a smaller nitrile. For example, the anion of a nitrile, such as propionitrile (B127096), can be generated using a strong base like lithium diisopropylamide (LDA) and then reacted with an appropriate alkyl halide in an SN2 reaction. stackexchange.com To form the pentanenitrile backbone, one could envision reacting the anion of propionitrile with ethyl bromide. The success of such alkylation reactions is highly dependent on the nature of the alkylating agent, with primary halides being the most effective to avoid competing elimination reactions. libretexts.org
Another approach involves the reductive alkylation of nitriles with aldehydes or ketones. nih.gov This method can be used to form secondary alkylamines, but variations of this reaction could potentially be adapted to construct the carbon skeleton of pentanenitrile.
Nitrile Group Introduction Strategies
There are several classical methods for introducing a nitrile group into an organic molecule.
Hydrocyanation of Olefins: This process involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene. wikipedia.orgslideshare.net For the synthesis of pentanenitrile, this would involve the hydrocyanation of an appropriate butene isomer. The reaction is typically catalyzed by transition metal complexes, such as those of nickel. wikipedia.org While effective, the high toxicity of HCN necessitates careful handling and often leads to the use of transfer hydrocyanation methods in a laboratory setting. wikipedia.orgnih.gov
Dehydration of Amides: The dehydration of primary amides is a fundamental and efficient route to nitriles. rsc.org This reaction involves the removal of a water molecule from the amide group (-CONH2) to form the nitrile group (-CN). chemguide.co.uklibretexts.org Common dehydrating agents include phosphorus(V) oxide (P4O10), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3). chemguide.co.ukchemistrysteps.com For the synthesis of this compound, the corresponding 2-methoxypentanamide would be the required precursor. A variety of reagents, including both basic and Lewis acidic compounds, have been employed to facilitate this transformation. nih.gov
Methoxy Group Installation Techniques
The introduction of a methoxy group is a common transformation in organic synthesis. wikipedia.org One of the most straightforward methods is the methylation of an alcohol. In the context of this compound synthesis, this would involve the methylation of 2-hydroxypentanenitrile. This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
Alternatively, methoxy groups can be introduced via the methoxylation of aryl or heteroaryl halides, often catalyzed by copper compounds. google.com While this specific example pertains to aromatic systems, similar principles can be applied to aliphatic compounds under appropriate conditions. The reactivity of surface methoxy groups on zeolite catalysts has also been studied, which could offer a pathway for methoxylation. researchgate.net
Advanced and Stereoselective Synthetic Protocols for this compound
Modern synthetic chemistry increasingly focuses on the development of highly selective and efficient reactions, particularly those that can control the three-dimensional arrangement of atoms in a molecule.
Asymmetric Construction of the C2 Stereocenter
The C2 carbon of this compound is a stereocenter, meaning it can exist in two non-superimposable mirror-image forms (enantiomers). The development of synthetic methods that selectively produce one enantiomer over the other is a significant area of research.
Asymmetric hydrocyanation of olefins represents a direct approach to creating chiral nitriles. nih.govacs.orgchemrxiv.org This can be achieved using chiral metal catalysts, often ligated with chiral phosphines, to facilitate the enantioselective addition of hydrogen cyanide to a prochiral alkene. nih.gov For the synthesis of a specific enantiomer of this compound, one could envision the asymmetric hydrocyanation of 1-pentene.
Another strategy involves the asymmetric synthesis of α-amino acids, which can be precursors to chiral α-hydroxy acids and subsequently α-methoxy nitriles. rsc.orgnih.gov For instance, stereoselective synthesis of β-methoxytyrosine has been accomplished, demonstrating the feasibility of creating chiral molecules with methoxy groups at stereocenters. nih.gov The principles from these syntheses could be adapted for this compound.
The asymmetric synthesis of aldehydes can also be a key step. For example, the asymmetric synthesis of 2-methyloctanal (B1594714) has been achieved with up to 58% enantiomeric excess through the alkylation of metalloenamines derived from chiral alkoxy amines. uoa.gr A similar strategy could potentially be applied to create a chiral precursor for this compound.
Enantioselective Catalytic Methods in this compound Synthesis
The synthesis of a single enantiomer of this compound requires sophisticated catalytic systems that can control the stereochemistry at the C2 position. Enantioselective catalysis is a powerful strategy for creating chiral molecules with high efficiency and selectivity. sioc-journal.cnsemanticscholar.org These methods utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov
Several catalytic strategies are pertinent to the asymmetric synthesis of α-alkoxynitriles like this compound. One plausible approach is the catalytic enantioselective hydrocyanation of a suitable substrate, such as an enol ether or an imine. For instance, the use of chiral metal complexes, such as those based on palladium or rhodium, has proven effective in related transformations. rsc.orgrsc.org Chiral bicyclic guanidines have also been employed as catalysts in the enantioselective Strecker synthesis to produce α-amino nitriles, a process that could be adapted for α-alkoxynitriles. nih.gov
Another powerful technique is the desymmetrization of a prochiral or meso-starting material. semanticscholar.org A hypothetical precursor to this compound could be designed to undergo a palladium-catalyzed Heck-Matsuda reaction, where a chiral ligand directs the addition to create the desired stereocenter. semanticscholar.org The development of novel monodentate phosphoramidite (B1245037) ligands has expanded the scope of such enantioselective transformations. rsc.orgnih.gov
Table 1: Overview of Relevant Enantioselective Catalytic Systems
| Catalyst Type | Reaction Type | Substrate Class | Potential Application for this compound | Typical Enantioselectivity |
| Chiral Guanidine | Strecker Synthesis | N-Benzhydryl Imines | Hydrocyanation of a related imine precursor | High (er up to 99:1) nih.gov |
| Chiral Rhodium Complexes | Asymmetric Cyclopropanation | Diazo compounds, Alkenes | Adaptation for asymmetric cyanation | Excellent (er up to 99.5:0.5) rsc.org |
| Chiral Palladium Complexes | Heck-Matsuda Desymmetrization | Cyclic Olefins | Desymmetrization of a pentenenitrile precursor | Good (er up to 93:7) semanticscholar.org |
| Chiral Phosphoramidite-Pd | 6-endo-trig Cyclization | Alkenyl halides | Intramolecular cyclization of a precursor | High rsc.org |
| Chiral Ketone | Epoxidation | Enol Esters | Epoxidation of a pentenyl ether, followed by ring-opening | High organic-chemistry.org |
The choice of catalyst and reaction conditions is crucial and often requires systematic optimization to achieve high yields and enantiomeric excess (ee). rsc.org For example, in the synthesis of α-quaternary ketones, the selectivity was found to be dependent on a protic additive. nih.gov
Diastereoselective Approaches to this compound Precursors
Diastereoselective synthesis is a fundamental strategy where one or more existing chiral centers in a molecule influence the creation of a new stereocenter. scielo.br This approach is particularly useful for constructing molecules with multiple contiguous stereogenic centers. d-nb.info For this compound, this would involve using a chiral precursor that directs the stereochemical outcome of a subsequent reaction step.
A common diastereoselective method involves the addition of a nucleophile to a chiral carbonyl compound or imine. For instance, a chiral aldehyde or ketone precursor could be reacted with a cyanide source. The existing stereocenter(s) in the precursor would sterically hinder one face of the molecule, leading to the preferential formation of one diastereomer of the resulting cyanohydrin. This cyanohydrin could then be converted to this compound.
Ring-opening and ring-closure mechanisms are also powerful tools in diastereoselective synthesis. scielo.br The synthesis of tricyclic indolines, for example, has been achieved with high diastereoselectivity through a gold-catalyzed cyclization followed by a reductive ring-opening. rsc.org Similarly, the condensation of 2-acylbenzoic acids with aminothiols can proceed with very high diastereoselectivity to form thiazolo[2,3-a]isoindolin-5-ones. arkat-usa.org While these examples produce complex heterocyclic systems, the underlying principles of stereocontrol are broadly applicable. A strategy could be devised where a chiral heterocyclic precursor undergoes a ring-opening reaction to generate a diastereomerically enriched acyclic intermediate, which is then transformed into this compound.
The stereochemical outcome of these reactions can often be rationalized by considering the transition state models, where steric and electronic factors favor one arrangement over others. d-nb.info
Chiral Auxiliary-Mediated Synthesis of this compound
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereoselectivity of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgrsc.org This strategy is a reliable and well-established method for asymmetric synthesis. researchgate.net
For the synthesis of this compound, a chiral auxiliary could be appended to a pentanoic acid derivative. A widely used class of auxiliaries is the Evans' oxazolidinones. wikipedia.org The synthesis would proceed via the following general steps:
Attachment: A pentanoic acid derivative is coupled to a chiral oxazolidinone.
Diastereoselective Reaction: The resulting N-acyl oxazolidinone is enolized and then reacted with a methoxy-introducing electrophile. The bulky substituent on the chiral auxiliary blocks one face of the enolate, leading to a highly diastereoselective methoxylation.
Removal: The auxiliary is cleaved from the product, yielding the enantiomerically enriched 2-methoxypentanoic acid derivative, which can then be converted to the target nitrile.
Green Chemistry Approaches to this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of environmentally benign solvents and the maximization of atom economy. acs.orgwordpress.com
Solvent-Free or Environmentally Benign Solvent Systems
Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives or to eliminate solvents altogether.
Solvent-Free Synthesis: A one-pot, solvent-free method for synthesizing nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride has been developed using silica (B1680970) gel as a solid support under heated conditions. ajgreenchem.com This approach is inexpensive, environmentally friendly, and involves a simple work-up process. ajgreenchem.com
Aqueous Systems: The electrosynthesis of nitriles from primary alcohols and ammonia (B1221849) has been reported using a simple nickel catalyst in aqueous electrolytes. rsc.org This method operates under benign conditions and avoids the need for organic solvents. rsc.org
Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can serve as both catalysts and reaction media. acs.orgacs.org A one-pot strategy for nitrile synthesis from biomass-derived aldehydes uses an ionic liquid like 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]) as the reaction medium and catalyst, proceeding under metal-free conditions. acs.orgacs.org
Table 2: Comparison of Solvent Systems for Nitrile Synthesis
| Solvent System | Description | Advantages | Disadvantages |
| Traditional Organic Solvents (e.g., Dichloromethane, Toluene) | Volatile organic compounds (VOCs) used to dissolve reactants. | High solubility for many organic compounds. | Often toxic, flammable, and environmentally persistent. |
| Water | Universal "green" solvent. | Non-toxic, non-flammable, inexpensive. | Poor solubility for many nonpolar organic reactants. |
| Ionic Liquids (e.g., [BMIm][Cl]) | Salts that are liquid at low temperatures; act as solvent and catalyst. acs.orgacs.org | Low volatility, tunable properties, potential for catalyst recycling. acs.org | Can be expensive, potential toxicity and biodegradability concerns. |
| Solvent-Free (e.g., on Silica Gel) | Reactants are mixed directly, often with a solid support or catalyst. ajgreenchem.com | Eliminates solvent waste, simplifies purification. ajgreenchem.com | May require higher temperatures; not suitable for all reaction types. |
Atom-Economy Maximization in Synthetic Pathways
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com It provides a more complete picture of a reaction's efficiency than the percentage yield alone. acs.org
Percent Atom Economy (% AE) = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100
To maximize the atom economy in the synthesis of this compound, addition reactions are generally preferred over substitution or elimination reactions, which inherently generate byproducts.
High Atom Economy Reactions: A hypothetical route involving the direct addition of a methoxy group and a cyanide group across a double bond in a pentene derivative would be highly atom-economical, as all atoms from the reactants would be incorporated into the final product. Diels-Alder reactions and catalytic hydrogenations are classic examples of reactions with 100% atom economy. jocpr.com
Low Atom Economy Reactions: In contrast, a synthetic route that uses a protecting group strategy or a chiral auxiliary, while effective for stereocontrol, will have a lower atom economy because the auxiliary or protecting group is removed as a byproduct. rsc.org Similarly, Wittig reactions are known for their poor atom economy.
By carefully selecting the synthetic pathway, chemists can design routes that are not only efficient in terms of yield but also in their use of atomic resources, thereby minimizing waste at the molecular level. acs.orgresearchgate.net
Reactivity and Mechanistic Studies of 2 Methoxypentanenitrile Transformations
Nucleophilic Reactivity at the Nitrile Carbon
The carbon atom of the nitrile group in 2-methoxypentanenitrile is electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to many of its synthetic applications.
Hydration and Hydrolysis Mechanisms
While specific studies on the hydration and hydrolysis of this compound are not extensively detailed in the provided search results, the general principles of nitrile hydrolysis can be applied. The process typically involves the acid- or base-catalyzed addition of water across the carbon-nitrogen triple bond.
In an acidic medium, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide yields a carboxylic acid and ammonia (B1221849) or an ammonium (B1175870) salt.
Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming a hydroxy-imino anion. Protonation of this intermediate leads to an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions affords a carboxylate salt and ammonia.
Reductive Transformations to Amines (e.g., Primary, Secondary Amine Formation)
The nitrile group of this compound can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. chemguide.co.uk
With lithium aluminum hydride, the reaction is typically carried out in an ether solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk The hydride reagent delivers hydride ions to the electrophilic nitrile carbon, ultimately leading to the formation of a primary amine. chemguide.co.uk
Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. chemguide.co.uk This method is also effective in converting nitriles to primary amines. chemguide.co.uk
It is important to note that the choice of reducing agent can be critical for achieving selectivity, especially in the presence of other functional groups. organic-chemistry.org For instance, some borane (B79455) reagents can selectively reduce nitriles in the presence of certain other functionalities. organic-chemistry.org The formation of secondary amines from nitriles is less direct and typically involves multi-step synthetic routes. One common approach involves the reaction of the initially formed primary amine with another molecule of the nitrile or an aldehyde/ketone followed by reduction.
Organometallic Additions (e.g., Grignard, Organolithium Reagents)
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the electrophilic carbon of the nitrile group. saskoer.calibretexts.org This reaction is a valuable method for the formation of new carbon-carbon bonds.
The initial addition of the organometallic reagent to the nitrile results in the formation of an imine anion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. It is important to note that due to the high reactivity of Grignard and organolithium reagents, they can react with any acidic protons present in the molecule. libretexts.org
The general mechanism involves the nucleophilic attack of the carbanionic part of the organometallic reagent on the nitrile carbon. libretexts.org
| Reagent | Product after Hydrolysis | Reference |
| Grignard Reagent (R-MgX) | Ketone | saskoer.calibretexts.org |
| Organolithium Reagent (R-Li) | Ketone | saskoer.calibretexts.org |
| Lithium Dialkylcuprate (Gilman Reagent) | Ketone | youtube.com |
Electrophilic Reactivity and Alpha-Substitutions at C2
The presence of the nitrile group significantly influences the reactivity of the adjacent C2 carbon. The electron-withdrawing nature of the nitrile group acidifies the alpha-proton, facilitating its removal by a base to form a carbanion, often referred to as an enolate equivalent.
Deprotonation and Enolate Chemistry Adjacent to the Nitrile Group
The hydrogen atom at the C2 position of this compound is acidic due to the inductive effect and resonance stabilization of the resulting conjugate base. Treatment with a suitable base can deprotonate the C2 position, generating a nucleophilic carbanion. masterorganicchemistry.com
This carbanion, or nitrile-stabilized enolate, is a key intermediate for introducing various substituents at the alpha-position. masterorganicchemistry.com The stability of this enolate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the nitrile group. masterorganicchemistry.com The choice of base is crucial and can influence the regioselectivity of deprotonation if there are other acidic protons in the molecule.
Role of the Methoxy (B1213986) Group in Directing Reactivity and Selectivity
The presence of a methoxy group at the α-position to a nitrile functionality, as seen in this compound, profoundly influences the molecule's reactivity and the selectivity of its transformations. This influence stems from a combination of electronic and steric factors, as well as the potential for the methoxy oxygen to participate in chelation.
Inductive and Steric Effects of the Methoxy Moiety
The methoxy group (-OCH₃) exhibits a dual electronic nature. The oxygen atom is highly electronegative, leading to a significant electron-withdrawing inductive effect (-I effect). This effect polarizes the C-O bond, drawing electron density away from the adjacent carbon atom. In this compound, this inductive withdrawal of electrons by the methoxy group increases the electrophilicity of the α-carbon.
Conversely, the oxygen atom possesses lone pairs of electrons that can be donated through resonance (+R or +M effect). marquette.edu This electron-donating resonance effect can stabilize adjacent carbocations or other electron-deficient centers. However, in the case of this compound, the resonance effect is primarily relevant in reactions involving the formation of an intermediate with electronic demands at the α-position. The interplay between the inductive and resonance effects is a critical determinant of the reaction pathway. libretexts.orgchemistrysteps.comnih.gov
Sterically, the methoxy group, while not exceedingly large, does impose a certain degree of steric hindrance around the α-carbon and the nitrile group. This steric bulk can influence the approach of reagents, favoring pathways that minimize steric clash and potentially leading to diastereoselective outcomes in reactions that generate a new stereocenter.
Table 1: Electronic and Steric Properties of the Methoxy Group
| Effect | Description | Impact on this compound |
| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to the high electronegativity of oxygen. | Increases the electrophilicity of the α-carbon and the nitrile carbon. |
| Resonance Effect (+R) | Electron donation of oxygen lone pairs into an adjacent π-system or p-orbital. | Can stabilize cationic intermediates at the α-position. |
| Steric Hindrance | The physical space occupied by the methoxy group. | Can direct the trajectory of incoming nucleophiles or reagents, potentially influencing stereoselectivity. |
Chelation-Assisted Reactions Involving the Methoxy Oxygen
The oxygen atom of the methoxy group in this compound can act as a Lewis base, coordinating to metal centers. This ability to form a chelate ring with a metal catalyst and the nitrogen atom of the nitrile group can significantly control the reactivity and selectivity of certain transformations. In such a scenario, the substrate adopts a more rigid conformation, which can lead to highly selective reactions.
For instance, in metal-catalyzed reductions or additions to the nitrile, the formation of a five-membered chelate intermediate involving the methoxy oxygen, the α-carbon, the nitrile carbon, the nitrile nitrogen, and the metal can lock the conformation of the molecule. This pre-organization of the reactive centers can lead to enhanced rates and selectivities that would not be achievable through purely steric or electronic control. youtube.com The directing ability of the nitrile group itself has been shown to be superior to some other functional groups in certain C-H activation reactions, and the presence of a coordinating methoxy group could further modulate this effect. researchgate.net
Reaction Pathway Elucidation through Mechanistic Investigations
Understanding the detailed reaction pathways of this compound transformations requires the identification of key intermediates and the analysis of transition states. While specific experimental studies on this exact molecule are not extensively documented, general mechanistic principles for nitrile reactions provide a strong framework for elucidation.
Identification of Key Intermediates in this compound Reactions
The nature of the intermediates in reactions of this compound will depend on the specific reaction conditions.
Hydrolysis: In both acidic and basic hydrolysis of the nitrile to a carboxylic acid, an amide intermediate is formed. libretexts.orgchemistrysteps.comchemistrysteps.com Under acidic conditions, the reaction proceeds via a protonated nitrile, which is attacked by water to form an imidic acid that tautomerizes to the amide. chemistrysteps.com In basic hydrolysis, direct nucleophilic attack of hydroxide on the nitrile carbon leads to an imidate anion, which upon protonation gives the amide. chemistrysteps.com
Reduction: The reduction of the nitrile to a primary amine using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) involves the formation of an imine anion intermediate after the first hydride addition. libretexts.orgopenstax.org This intermediate is then further reduced to a dianion before being protonated to the amine during workup. openstax.org With a less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H), the reaction can often be stopped at the imine stage, which is then hydrolyzed to an aldehyde. libretexts.org
Reaction with Organometallics: The reaction of this compound with Grignard or organolithium reagents proceeds through an imine anion intermediate, which is formed by the nucleophilic addition of the organometallic reagent to the nitrile. openstax.orgyoutube.com Aqueous workup then hydrolyzes this intermediate to a ketone. youtube.com
The identification of such intermediates can be achieved through various spectroscopic techniques, such as in situ NMR or IR spectroscopy, or by trapping experiments. Cryoenzymology and EPR spectroscopy have also been used to study intermediates in enzymatic nitrile transformations. marquette.edunih.gov
Transition State Analysis for Nitrile Transformations
The analysis of transition states is crucial for understanding the kinetics and selectivity of reactions involving this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. openstax.org
For any given transformation of this compound, multiple reaction pathways may be possible. For example, in a stereoselective reduction, the hydride can approach from two different faces of the molecule. The preferred pathway will be the one with the lowest energy transition state. The presence of the methoxy group will significantly influence the energy of these transition states through the electronic and steric effects discussed earlier.
Table 2: Hypothetical Transition State Analysis for Hydride Reduction of this compound
| Approach of Hydride | Key Interactions in Transition State | Expected Relative Energy | Rationale |
| Anti-to-Methoxy Group | Minimized steric repulsion between the incoming hydride and the methoxy group. | Lower | This pathway is sterically less hindered, leading to a more stable transition state. |
| Syn-to-Methoxy Group | Increased steric clash between the incoming hydride and the methoxy group. | Higher | This pathway is sterically more demanding, resulting in a higher energy transition state. |
In chelation-controlled reactions, the transition state will involve the metal center coordinated to both the methoxy oxygen and the nitrile nitrogen. This constrained geometry would lead to a highly ordered transition state, which is often the key to achieving high selectivity. The analysis of such transition states would involve considering the coordination geometry of the metal and the bond angles and distances within the chelate ring.
Stereochemical Aspects and Asymmetric Transformations of 2 Methoxypentanenitrile
Chirality at C2 of 2-Methoxypentanenitrile
The molecular structure of this compound features a single stereogenic center, which is the carbon atom at the C2 position. A carbon atom is defined as a chiral or stereogenic center when it is bonded to four different and distinct groups. libretexts.org In the case of this compound, the C2 carbon is attached to:
A hydrogen atom (-H)
A nitrile group (-C≡N)
A methoxy (B1213986) group (-OCH₃)
A propyl group (-CH₂CH₂CH₃)
Since all four of these substituents are different, the C2 carbon is a chiral center. This chirality means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-2-methoxypentanenitrile and (S)-2-methoxypentanenitrile. Molecules that possess this property of non-superimposability on their mirror image are termed chiral. libretexts.org The presence of this single chiral center is the foundation for the complex stereochemical transformations and properties discussed in the subsequent sections.
Enantioselective Synthesis and Resolution Strategies
The preparation of enantiomerically pure forms of chiral compounds like this compound is a significant objective in organic synthesis. egyankosh.ac.in This is typically achieved through two main strategies: the separation of a racemic mixture (a 50:50 mixture of both enantiomers) or the direct, selective synthesis of a single enantiomer. cutm.ac.in
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely used technique for separating the enantiomers from a racemic mixture. The principle relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer in the starting material. nih.gov
Enzyme-catalyzed reactions are particularly effective for kinetic resolutions due to their high stereoselectivity. Lipases, for instance, are frequently employed to resolve racemic alcohols and their derivatives through enantioselective acylation or hydrolysis. nih.govmdpi.com Research on the enzymatic acylation of related ω-hydroxycyanohydrins has demonstrated the feasibility of this approach. In a study on ω-O-protected hydroxycyanohydrins, lipases from Pseudomonas cepacia (PSL-C) and Candida antarctica (CAL-A and CAL-B) were used to catalyze the acetylation of the hydroxyl group. acs.org
For a substrate analogous to a protected form of 2-hydroxy-5-methoxypentanenitrile, significant enantioselectivity was observed. The lipase (B570770) PSL-C, in particular, showed high enantiomeric ratios (E values), indicating efficient discrimination between the two enantiomers. acs.org This process involves the faster acylation of one enantiomer, leaving the unreacted, slower-reacting enantiomer in high enantiomeric excess. The maximum theoretical yield for a single enantiomer in a standard kinetic resolution is 50%. researchgate.net
Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Cyanohydrin This table illustrates a typical outcome for a lipase-catalyzed kinetic resolution, showing the relationship between conversion, the enantiomeric excess of the substrate (eeS), and the enantiomeric excess of the product (eeP).
| Conversion (%) | Enantiomeric Excess of Substrate (eeS %) | Enantiomeric Excess of Product (eeP %) |
| 10 | 10 | 90 |
| 20 | 25 | 90 |
| 30 | 43 | 90 |
| 40 | 67 | 90 |
| 50 | 99 | 90 |
| 60 | >99 | 85 |
More advanced methods, such as dynamic kinetic resolution (DKR), can overcome the 50% yield limitation. In DKR, the kinetic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product. researchgate.netnih.gov This is often achieved by combining an enzyme with a metal catalyst that facilitates the racemization.
Asymmetric Induction in Reactions Involving this compound
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another during a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. cutm.ac.inuvic.ca For the synthesis of this compound, this would typically involve the enantioselective addition of a cyanide source to pentanal.
The synthesis of chiral cyanohydrins from aldehydes is a classic transformation in organic synthesis. researchgate.netrsc.org A common modern approach involves the use of a chiral catalyst to control the stereochemical outcome. acs.orgorganic-chemistry.org For instance, a chiral Lewis acid or Lewis base catalyst can coordinate to either the aldehyde or the cyanide source, creating a chiral environment around the reaction center. This chiral environment makes the transition states leading to the (R) and (S) products diastereomeric, and therefore different in energy, resulting in the preferential formation of one enantiomer. uvic.ca
Various catalytic systems have been developed for asymmetric cyanohydrin synthesis, including:
Chiral Metal Complexes: Titanium-salen complexes have been shown to catalyze the asymmetric addition of cyanoformate esters to aldehydes, yielding chiral cyanohydrin carbonates with high enantiomeric excess. acs.org
Organocatalysts: Small organic molecules, such as chiral thiourea (B124793) or phosphine (B1218219) derivatives, can act as catalysts. organic-chemistry.org These catalysts often work through a dual-activation mechanism, where one part of the catalyst activates the aldehyde (e.g., through hydrogen bonding) and another part activates the cyanide source. organic-chemistry.org
Enzymes: Hydroxynitrile lyases (HNLs) are enzymes that naturally catalyze the formation of cyanohydrins. Both (R)-selective and (S)-selective HNLs are available, making them powerful tools for the synthesis of enantiopure cyanohydrins. rsc.org
While specific examples for the asymmetric synthesis of this compound are not prominently documented, these established methods represent the primary strategies that would be employed to achieve this goal.
Diastereoselectivity in Reactions Involving this compound Derivatives
When a molecule already containing a stereocenter, such as (R)- or (S)-2-methoxypentanenitrile, undergoes a reaction that creates a new stereocenter, the two possible products are diastereomers. Diastereoselective reactions are those in which one diastereomer is formed in preference to the other. escholarship.org The existing stereocenter at C2 can exert stereochemical control over the formation of the new center.
This principle, known as substrate-controlled diastereoselectivity, is a cornerstone of stereoselective synthesis. For example, if a derivative of this compound containing an alkene or a second carbonyl group were to undergo an addition reaction, the chiral center at C2 would influence the facial selectivity of the attack.
Consider a derivative such as (R)-2-methoxy-6-oxoheptanenitrile. The reduction of the ketone at C6 would create a new stereocenter, leading to either the (2R, 6R) or (2R, 6S) diastereomer. The stereochemical outcome would be influenced by the steric and electronic properties of the existing chiral fragment. According to established models for acyclic stereocontrol, the incoming reagent will preferentially attack from the less sterically hindered face of the carbonyl group, as dictated by the arrangement of the substituents around the existing C2 stereocenter. acs.org
Reactions of functionalized nitriles often exhibit high diastereoselectivity. acs.orgrsc.org For instance, palladium- or iridium-catalyzed allylic substitution reactions on O-protected allylic cyanohydrins proceed with excellent diastereoselectivity, controlled by the geometry of the starting material and the nature of the catalyst. nih.gov A patent describing the synthesis of a complex renin inhibitor utilizes 2-(2-iodophenyl)-5-methoxypentanenitrile as a chiral building block, highlighting its role in the stereocontrolled construction of subsequent stereocenters. google.com
Table 2: Hypothetical Diastereoselective Reduction of a this compound Derivative This table illustrates the potential outcomes of a substrate-controlled reduction of a ketone derivative of (R)-2-methoxypentanenitrile, where the existing stereocenter at C2 directs the formation of a new stereocenter at C6.
| Reagent | Major Diastereomer | Minor Diastereomer | Diastereomeric Ratio (d.r.) |
| Reagent A (Sterically demanding) | (2R, 6S) | (2R, 6R) | 90:10 |
| Reagent B (Chelating) | (2R, 6R) | (2R, 6S) | 85:15 |
Conformational Analysis and Stereoelectronic Effects on Reactivity
The reactivity of a molecule is intimately linked to its three-dimensional shape and the spatial arrangement of its orbitals. Conformational analysis examines the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. imperial.ac.uk For this compound, the most significant conformational flexibility arises from rotation around the C2-C3 bond.
Viewing the molecule along the C2-C3 bond (a Newman projection), we can analyze the relative stabilities of the staggered and eclipsed conformations. The staggered conformations are significantly lower in energy than the eclipsed conformations due to the minimization of torsional strain. Among the staggered conformations, those that minimize steric repulsion (gauche interactions) between the largest groups will be the most populated. The primary gauche interactions to consider are between the methoxy (-OCH₃), nitrile (-CN), and the ethyl part of the propyl group.
Beyond simple steric effects, stereoelectronic effects, which involve the interaction of orbitals, play a crucial role. baranlab.orgresearchgate.net In an α-alkoxy nitrile like this compound, a key interaction is the anomeric effect. This effect describes a stabilizing interaction between the lone pair of an electronegative atom (the methoxy oxygen) and the antibonding orbital (σ) of an adjacent C-X bond (here, the C-CN or C-H bond). slideserve.compitt.edu This interaction is maximized when the oxygen lone pair and the acceptor σ orbital are anti-periplanar (oriented at 180° to each other). This stereoelectronic preference can favor a gauche conformation over an anti conformation that might be expected based on sterics alone. duq.eduresearchgate.net
These conformational preferences can impact reactivity by:
Shielding a reaction site: A preferred conformation might sterically hinder the approach of a reagent to the nitrile group or the α-hydrogen.
Altering orbital alignment: The rate of reactions, such as the deprotonation of the α-hydrogen, can be dependent on the orbital overlap between the C-H bond and the nitrile π-system. msu.edu A specific conformation may be required for optimal orbital alignment, thus influencing the kinetic acidity of the α-proton.
Table 3: Estimated Torsional Strain Energy Increments for Newman Projections This table provides typical energy costs for interactions in eclipsed conformations, which are used to estimate the relative energies of different conformers.
| Eclipsed Interaction | Energy Cost (kJ/mol) |
| H / H | 4.0 |
| H / CH₃ | 6.0 |
| CH₃ / CH₃ | 11.0 |
| H / CN | ~2.0 |
| H / OCH₃ | ~3.0 |
Catalysis in the Synthesis and Transformations of 2 Methoxypentanenitrile
Transition Metal-Catalyzed Processes
Transition metals, with their versatile electronic properties and ability to coordinate with organic molecules, are powerful catalysts for a variety of reactions involving nitriles. Palladium and rhodium complexes, in particular, have demonstrated significant utility in mediating the transformation of compounds like 2-methoxypentanenitrile.
Palladium-Catalyzed Reactions Involving this compound
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. lumenlearning.commdpi.com While specific examples directly involving this compound are not extensively documented in readily available literature, the general principles of palladium catalysis are highly applicable to its potential transformations.
The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, generally involves three key steps: oxidative addition, transmetalation (for coupling reactions), and reductive elimination. youtube.comyoutube.com In the context of a hypothetical reaction with this compound, a palladium(0) catalyst could oxidatively add to an aryl or vinyl halide. The resulting organopalladium(II) complex could then potentially interact with the nitrile group or a derivative, although direct coupling at the nitrile is less common than reactions involving other functional groups.
More plausible palladium-catalyzed transformations would involve modifications of the pentanenitrile backbone or the methoxy (B1213986) group, assuming the presence of other reactive sites. For instance, if this compound were a substrate in a Heck reaction, it would likely be the alkene component that reacts, with the palladium catalyst facilitating the coupling with an aryl halide. lumenlearning.comyoutube.com
Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle
| Step | Description |
| Oxidative Addition | The palladium(0) catalyst inserts into a carbon-halogen bond of an organohalide, forming a palladium(II) species. |
| Transmetalation | An organometallic reagent (e.g., organoboron in Suzuki coupling) transfers its organic group to the palladium(II) complex. |
| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. |
This table outlines the fundamental mechanistic steps common to many palladium-catalyzed cross-coupling reactions.
Halogen-bridged methylnaphthyl palladium dimers have emerged as versatile and highly efficient catalyst precursors for various coupling reactions, demonstrating record-setting activity in challenging transformations. nih.gov These precursors react with ligands in situ to form well-defined monoligated complexes that exhibit enhanced catalytic performance. nih.gov
Rhodium-Catalyzed Transformations
For instance, rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of alkynes, leading to the formation of silicon-containing heterocycles. nih.gov This type of reaction highlights rhodium's capacity to mediate complex bond formations. In a different context, rhodium catalysts have been employed in the synthesis of medium-ring N-heterocycles through the reaction of aryl azides with cyclobutanols. nih.gov This process involves a putative rhodium(II)-N-aryl nitrene intermediate. nih.gov
Given the presence of the nitrile group in this compound, rhodium-catalyzed hydrogenation to the corresponding primary amine is a plausible and synthetically useful transformation. Furthermore, rhodium-catalyzed hydroformylation of an unsaturated analogue of this compound could be envisioned to introduce an aldehyde functionality.
Other Metal-Mediated Catalysis
A variety of other metals can mediate and catalyze reactions involving nitriles. researchgate.netresearchgate.net Metal-assisted catalysis is a powerful tool for the synthesis of complex organic structures. researchgate.net The coordination of a metal to the nitrogen atom of the nitrile group can activate the carbon-nitrogen triple bond towards nucleophilic attack. researchgate.net This principle is fundamental to many metal-mediated nitrile reactions.
For example, nickel catalysts can be used for the reduction of nitrile groups to amines or, under certain conditions, to aldehydes and alcohols. researchgate.net The hydrolysis of nitriles to amides and carboxylic acids can also be facilitated by various metal ions. researchgate.net Multicomponent reactions, which involve the simultaneous combination of three or more reactants, are often catalyzed by metals like copper and calcium to produce structurally diverse molecules. frontiersin.org
Mechanochemical conditions, where mechanical force is used to induce chemical reactions, have also been explored for metal-mediated and metal-catalyzed processes, offering a solvent-free and often more sustainable approach. researchgate.net
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis. organic-chemistry.orgyoutube.com This field has seen rapid growth, with the development of numerous catalysts for a wide array of transformations, including those involving nitriles. organic-chemistry.orglibretexts.org
Chiral Organocatalysts for Asymmetric Transformations
A significant advantage of organocatalysis is the relative ease of designing and synthesizing chiral catalysts for asymmetric reactions. This allows for the production of enantiomerically enriched products from prochiral starting materials. While specific applications to this compound are not widely reported, the principles of asymmetric organocatalysis are broadly applicable to nitrile-containing substrates.
For example, chiral organocatalysts have been used in the asymmetric synthesis of highly substituted chiral spirooxindoles. nih.gov In one study, a chiral base organocatalyst was used in the reaction of an enamine with isatylidene malononitrile (B47326) derivatives, yielding products with moderate enantioselectivity. nih.gov Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol (B89426) and Mannich reactions. nih.gov The synthesis of a component of polyoxypeptins, (2S,3R)-3-hydroxy-3-methylproline, was achieved using an intramolecular asymmetric aldol reaction catalyzed by the product itself. nih.gov
Chiral iminophosphoranes, a class of organosuperbases, have also been developed as bifunctional catalysts for asymmetric transformations. nih.gov These catalysts often contain both a basic site and a hydrogen-bond donor group to effectively control the stereochemical outcome of the reaction. nih.gov
Table 2: Examples of Chiral Organocatalysts in Asymmetric Synthesis
| Catalyst Type | Example Reaction | Key Feature |
| Chiral Base | Asymmetric synthesis of 2-oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] | Enantioselective construction of spirooxindole skeletons. nih.gov |
| Proline Derivative | Intramolecular asymmetric aldol reaction | Autocatalysis leading to a key component of polyoxypeptins. nih.gov |
| Iminophosphorane | Various asymmetric transformations | Bifunctional catalysis with a basic site and H-bond donor. nih.gov |
This table provides examples of different classes of chiral organocatalysts and their applications in asymmetric synthesis.
Mechanistic Insights into Organocatalyzed Nitrile Reactions
The mechanisms of organocatalyzed reactions involving nitriles often rely on the activation of the substrate by the catalyst. libretexts.orglibretexts.org The nitrile group, with its polarized carbon-nitrogen triple bond, has an electrophilic carbon atom that can be attacked by nucleophiles. libretexts.org Organocatalysts can enhance this electrophilicity or act as nucleophiles themselves.
In many cases, the organocatalyst, often a primary or secondary amine, reacts with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. princeton.edu While these intermediates are more commonly associated with reactions of aldehydes and ketones, analogous activation strategies can be envisioned for nitriles.
The hydrolysis of nitriles to carboxylic acids, a fundamental transformation, can be catalyzed by both acids and bases. chemistrysteps.com The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, which activates the triple bond for nucleophilic attack by water. chemistrysteps.comchemistrysteps.com Subsequent tautomerization of the resulting imidic acid yields an amide, which is then further hydrolyzed. chemistrysteps.comchemistrysteps.com In the base-catalyzed mechanism, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com
Organocatalysts can facilitate these hydrolytic processes or participate in other nitrile transformations through various activation modes. For instance, a Lewis basic organocatalyst could coordinate to a silicon-containing reagent, activating it for addition to the nitrile. The versatility of organocatalytic activation modes continues to provide new avenues for the transformation of nitriles and other functional groups. organic-chemistry.org
Biocatalysis and Enzymatic Transformations of this compound
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis and transformation of organic compounds. The use of enzymes offers high selectivity, mild reaction conditions, and reduced environmental impact. nih.gov While specific research on the biocatalytic transformations of this compound is not extensively documented in publicly available literature, we can infer potential enzymatic routes based on studies of structurally similar aliphatic nitriles.
Nitrilase Enzymes for this compound Hydrolysis
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of a nitrile (-C≡N) to a carboxylic acid (-COOH) and ammonia (B1221849), often with high chemo-, regio-, and enantioselectivity. nih.govnih.gov This one-step conversion is highly advantageous compared to the corresponding chemical hydrolysis, which often requires harsh conditions. researchgate.net The substrate scope of nitrilases is broad and includes aromatic, heterocyclic, and aliphatic nitriles. nih.gov
Nitrilases are generally categorized based on their substrate preference, such as aliphatic or aromatic nitrilases. nih.govnih.gov While some nitrilases exhibit high specificity for a particular type of nitrile, others demonstrate broad substrate tolerance. nih.gov For instance, a nitrilase from Bacillus pallidus Dac521 has been shown to hydrolyze a variety of aromatic, aliphatic, and heterocyclic nitriles. nih.gov
The hydrolysis of this compound by a suitable nitrilase would yield 2-methoxypentanoic acid. The presence of the methoxy group at the α-position could influence the enzyme's activity and enantioselectivity. Studies on the desymmetrization of 3-substituted glutaronitriles have shown that the substitution pattern significantly affects the catalytic efficiency and stereoselectivity of the nitrilase. rsc.org It is plausible that a nitrilase with a sufficiently large active site could accommodate the methoxy group and catalyze the hydrolysis.
While no specific data for this compound is available, the following table summarizes the relative activities of various nitrilases towards different aliphatic nitriles, providing an indication of their potential applicability.
| Nitrilase Source Organism | Substrate | Relative Activity (%) | Reference |
| Rhodococcus rhodochrous J1 | Butyronitrile | 100 | researchgate.net |
| Valeronitrile | 85 | researchgate.net | |
| Acetonitrile | 20 | researchgate.net | |
| Gordonia terrae | Isobutyronitrile | Low Activity | researchgate.net |
| Butyronitrile | Low Activity | researchgate.net | |
| Metagenomic Library (Nit1) | Adiponitrile | 100 | nih.gov |
| Glutaronitrile | 75 | nih.gov | |
| Pimelonitrile | 60 | nih.gov |
Note: This table presents data for analogous aliphatic nitriles to illustrate the substrate scope of nitrilases. The activity towards this compound would require experimental verification.
Chemoenzymatic Synthesis Strategies for this compound and its Derivatives
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis to create efficient and sustainable synthetic routes. nih.gov Such strategies can be envisioned for the synthesis of this compound and its derivatives, particularly for establishing the chiral center at the C2 position.
A plausible chemoenzymatic route to this compound could start from a corresponding aldehyde, carboxylic acid, or alcohol. For instance, 2-methoxypentanal (B6267200) could be converted to its corresponding aldoxime, which is then dehydrated to the nitrile using an aldoxime dehydratase (Oxd). researchgate.netnih.govresearchgate.net This enzymatic step is advantageous as it avoids the use of toxic cyanating agents. nih.gov
The following table illustrates the effectiveness of chemoenzymatic cascades for the synthesis of various aliphatic nitriles from different starting materials.
| Starting Material | Biocatalyst | Product | Conversion/Yield | Reference |
| Phenylacetic acid | Carboxylate Reductase (CAR) & Aldoxime Dehydratase (Oxd) | Phenylacetonitrile | >80% conversion, 78% isolated yield | nih.gov |
| n-Heptanol | Alcohol Dehydrogenase & Aldoxime Dehydratase (Oxd) | n-Heptanenitrile | Not specified | researchgate.net |
| 1,6-Hexanediol | Alcohol Oxidase & Aldoxime Dehydratase (Oxd) | Adiponitrile | Not specified | researchgate.net |
| n-Nonanal | Aldoxime Dehydratase (Oxd) | n-Nonanenitrile | Not specified | researchgate.net |
Note: This table showcases chemoenzymatic strategies for the synthesis of analogous nitriles. A similar approach could be developed for this compound.
For the synthesis of chiral derivatives of this compound, biocatalytic asymmetric synthesis or resolution could be employed. nih.govmdpi.com For example, a prochiral ketone could be asymmetrically reduced by a ketoreductase to a chiral alcohol, which is then converted to the nitrile. Alternatively, a racemic mixture of this compound could potentially be resolved through enantioselective hydrolysis by a nitrilase.
Synergistic and Multifunctional Catalysis Applied to this compound Chemistry
Synergistic and multifunctional catalysis, where multiple catalytic species or sites work in concert to promote a transformation, offers a powerful strategy for developing novel and efficient reactions. youtube.com This approach can lead to new reaction pathways, improved efficiency, and enhanced selectivity. youtube.com While specific applications to this compound are not reported, we can explore relevant examples from the broader field of nitrile chemistry.
A key area where synergistic catalysis has been impactful is in the α-functionalization of nitriles. For instance, cobalt-based catalysts have been developed for the α-alkylation of nitriles with alcohols via a "borrowing hydrogen" methodology. rsc.orgorganic-chemistry.orgresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, which then reacts with the nitrile, followed by hydrogenation of the resulting intermediate by the same catalyst. organic-chemistry.org Such a strategy could potentially be adapted for the further functionalization of the pentyl chain of this compound.
Another powerful approach is the use of synergistic palladium/copper (Pd/Cu) catalysis, which has been widely applied in cross-coupling reactions. sci-hub.se While initially developed for the Sonogashira coupling, this catalytic system has been extended to other transformations. sci-hub.se It is conceivable that a synergistic Pd/Cu system could be designed to catalyze the coupling of this compound with various electrophiles at the α-position. Recent advancements have also seen the development of synergistic Cu/Pd systems for the stereoselective coupling of alkynes with aldimine esters, highlighting the potential for creating complex chiral molecules. nih.govnih.govresearchgate.net
The following table summarizes some examples of synergistic and multifunctional catalytic systems used for the transformation of nitriles.
| Catalytic System | Transformation | Substrate Scope | Key Features | Reference |
| Cobalt-nanoparticles on N-doped carbon | α-Alkylation of nitriles with alcohols | Benzylic, heterocyclic, and aliphatic alcohols and nitriles | Reusable catalyst, atom-economical, water as the only byproduct | rsc.orgresearchgate.net |
| Molecular Cobalt Complex | α-Alkylation of nitriles with primary alcohols | Primary alcohols and various nitriles | Homogeneous catalyst, environmentally friendly | organic-chemistry.org |
| Synergistic Pd/Cu | Cross-coupling reactions | Various, including alkynes and aryl halides | Well-established for Sonogashira, expanding to other couplings | sci-hub.se |
| Multifunctional Cobalt-Based Catalyst | One-pot synthesis of N-substituted pyrroles | Nitrobenzene and 2,5-hexanedione | High conversion and selectivity, green solvent | researchgate.net |
Note: This table provides examples of advanced catalytic methodologies that could potentially be applied to the synthesis and functionalization of this compound.
Computational and Theoretical Studies on 2 Methoxypentanenitrile
Quantum Chemical Calculations: A Predictive Powerhouse
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of molecules. For a compound like 2-Methoxypentanenitrile, these methods can offer a wealth of information at the electronic level.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. nih.govaps.orgmdpi.com It is a powerful method to predict the electronic structure of this compound, providing insights into its molecular orbitals, electron density distribution, and electrostatic potential. These fundamental properties are crucial for predicting the molecule's reactivity, including identifying potential sites for nucleophilic or electrophilic attack.
For instance, DFT calculations could reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the calculation of Mulliken or Natural Bond Orbital (NBO) charges on each atom of this compound would quantify the electron distribution and highlight polar regions within the molecule, which are critical for understanding intermolecular interactions.
While no specific DFT studies on this compound have been published, the general principles of DFT are well-established and could be readily applied. nanobioletters.com
Ab Initio Methods for Mechanistic Elucidation and Transition State Modeling
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of theory for detailed mechanistic studies. aps.orgnih.gov These methods are particularly valuable for elucidating complex reaction mechanisms and modeling transition states. For this compound, ab initio calculations could be employed to investigate various potential reaction pathways, such as its hydrolysis, oxidation, or reactions with other chemical species.
By mapping the potential energy surface, researchers can identify transition state structures and calculate their corresponding activation energies. This information is vital for determining the feasibility and kinetics of a proposed reaction mechanism. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate energetic data for critical points along a reaction coordinate. The application of these methods would be instrumental in understanding the chemical transformations of this compound.
Molecular Dynamics Simulations: Capturing the Motion
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamic properties that are inaccessible through static quantum chemical calculations. mdpi.comrsc.org
Conformational Dynamics of this compound
This compound possesses several rotatable bonds, leading to a landscape of different conformers. MD simulations can be used to explore the conformational space of this molecule, identifying the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as different conformers can exhibit distinct reactivity and spectroscopic properties. While specific studies on this compound are absent, analogous studies on similar molecules like 2-methylpentane (B89812) and 2-methylbutane demonstrate the utility of such analyses.
Solvent Effects on this compound Reactivity
Chemical reactions are often performed in a solvent, which can significantly influence reactivity. nih.govrsc.org MD simulations, using either explicit or implicit solvent models, are essential for studying these solvent effects. For this compound, simulations could model its behavior in various solvents, revealing how the solvent shell structure and dynamics affect its conformational equilibrium and reaction kinetics. For example, the polarity of the solvent can stabilize or destabilize transition states, thereby altering reaction rates. MD simulations can provide a detailed picture of the solute-solvent interactions that govern these phenomena.
Prediction of Spectroscopic Parameters for Structural and Mechanistic Assignments
Computational methods are also powerful tools for predicting spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly beneficial.
DFT and ab initio methods can be used to calculate vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts and coupling constants can be predicted with good accuracy, aiding in the assignment of experimental NMR signals. The prediction of electronic excitation energies and oscillator strengths can help in the interpretation of UV-Vis spectra. The comparison of such predicted spectra with experimental data would provide strong evidence for the structural and mechanistic characterization of this compound.
Elucidation of Reaction Mechanisms via Computational Approaches
Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms at a molecular level. rsc.org For reactions involving nitriles, such as their formation or subsequent transformation, computational methods like Density Functional Theory (DFT) are instrumental in mapping out potential energy surfaces, identifying transition states, and determining the most plausible reaction pathways. numberanalytics.comwiley.com
Research in related fields offers insights into the types of mechanisms that could be relevant for this compound. For instance, the study of the catalytic conversion of nitriles to amides by nitrile hydratase showcases how computational modeling can unravel complex biochemical reaction mechanisms. In one such study, semi-empirical quantum mechanical calculations were used to simulate the bioconversion of acrylonitrile (B1666552) to acrylamide. The study identified a three-step mechanism involving the activation of the active site, a nucleophilic attack on the nitrile carbon, and a final proton rearrangement. The Gibbs energy changes for these steps were calculated to be approximately -31, 23, and -12 kcal/mol, respectively, indicating the thermodynamic feasibility of the proposed pathway. nih.gov
| Reaction Step | Gibbs Energy Change (kcal/mol) |
|---|---|
| Active Center Activation | -31 |
| Nucleophilic Attack | 23 |
| Proton Rearrangement | -12 |
Furthermore, DFT studies on the synthesis of C–O axially chiral benzonitriles have provided valuable information on the energetics of catalytic cycles involving nitrile-containing aromatic compounds. Preliminary DFT calculations on an N-heterocyclic carbene (NHC)-catalyzed reaction identified the energy barrier for the nucleophilic attack of the NHC on an imine to form a tetrahedral intermediate as a crucial step, with a calculated energy barrier of 16.9 kcal/mol. acs.org Such computational explorations are vital for understanding the factors that control reaction rates and selectivity.
Design Principles for Novel Catalysts in this compound Chemistry
The design of efficient and selective catalysts is a cornerstone of modern chemical synthesis. Computational modeling plays a pivotal role in accelerating this process by enabling the in silico design and screening of potential catalysts before their experimental realization. numberanalytics.com The principles derived from computational studies on related catalytic systems can guide the development of novel catalysts for reactions involving this compound.
Key principles in catalyst design often revolve around tuning the electronic and steric properties of the catalyst to optimize its interaction with the substrate. For instance, in the context of nitrile chemistry, catalysts are often designed to enhance the electrophilicity or nucleophilicity of the reacting centers. Computational models can predict how modifications to a catalyst's structure, such as altering the ligands on a metal center, will affect its catalytic activity and selectivity. rsc.org
An example of catalyst design informed by understanding reaction mechanisms is the development of systems for the hydroalkoxylation of unactivated alkenes. A triple catalysis system, combining photoredox, cobalt, and Brønsted acid catalysts, was developed to achieve Markovnikov hydroalkoxylation. nih.gov This system facilitates key elementary steps, including the generation of a Co(III) hydride, metal hydride hydrogen atom transfer, and oxidation of the resulting alkyl Co(III) complex, all within a single catalytic cycle. nih.gov The precise control afforded by this multi-catalyst system eliminates the need for harsh reagents that are often required in conventional methods. nih.gov
The synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers through copper-catalyzed hydroalumination followed by cyanation is another area where catalyst choice is critical. beilstein-journals.org The use of an IPrCuCl catalyst was found to be optimal for the selective generation of the key allylaluminum intermediate. beilstein-journals.org This highlights the importance of the ligand architecture in controlling the regioselectivity of the transformation.
| Reaction Type | Catalyst System | Key Feature | Reference |
|---|---|---|---|
| Bioconversion of Nitriles | Nitrile Hydratase (Co-type) | Enzymatic catalysis with a Co-OH active complex. | nih.gov |
| Atroposelective Imine Umpolung | N-Heterocyclic Carbene (NHC) | Catalyzes the formation of axially chiral benzonitriles. | acs.org |
| Markovnikov Hydroalkoxylation of Alkenes | Photoredox/Cobalt/Brønsted Acid Triple Catalysis | Enables controlled proton and electron transfer. | nih.gov |
| Regioselective Hydrocyanation of Allenes | IPrCuCl | Selective formation of an allylaluminum intermediate. | beilstein-journals.org |
Advanced Applications and Derivatization of 2 Methoxypentanenitrile
2-Methoxypentanenitrile as a Chiral Building Block in Complex Molecule Synthesis
Chiral molecules are of paramount importance in pharmaceuticals and materials science, as the stereochemistry of a compound can dramatically influence its biological activity and physical properties. universite-paris-saclay.fr The asymmetric synthesis of such molecules often relies on the use of chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecular framework. nih.govsigmaaldrich.com The structure of this compound, with its nitrile and methoxy (B1213986) functionalities, presents opportunities for its use as a precursor to valuable chiral synthons.
Synthesis of Chiral Amino Acids and Derivatives
Non-natural chiral α,α-disubstituted α-amino acids are valuable components in the development of therapeutic peptides due to their ability to induce helical structures, thereby improving bioavailability. rsc.org The synthesis of chiral amino acids and their derivatives represents a significant area of research in organic chemistry. nih.govnih.gov While direct transformations of this compound to amino acids are not extensively documented, its core structure can be conceptually related to precursors used in established synthetic routes. For instance, the asymmetric synthesis of amino acids often involves the stereoselective manipulation of molecules containing related functional groups.
A general approach to synthesizing chiral α-amino acids involves the asymmetric hydrogenation of dehydroamino acid derivatives, which can be prepared from various starting materials. nih.gov Another powerful method is the enantioselective C-H arylation of N-protected amino acids, catalyzed by palladium(II) complexes with chiral ligands. rsc.org These methods highlight the importance of chiral catalysts and auxiliaries in achieving high enantioselectivity.
| Method for Chiral Amino Acid Synthesis | Key Features | Potential Relevance to this compound Chemistry |
| Asymmetric Hydrogenation | Utilizes chiral catalysts (e.g., DuPHOS-Rh) to achieve high enantiomeric excess in the reduction of dehydroamino acids. nih.gov | The pentanenitrile backbone could potentially be functionalized to form a dehydroamino acid precursor. |
| Pd(II)-Catalyzed Enantioselective C-H Arylation | Employs chiral ligands to direct the arylation of C(sp3)-H bonds in amino acid precursors. rsc.org | The aliphatic chain of this compound offers C-H bonds that could be targets for functionalization. |
| Chiral Ni(II)-Complexes of Glycine Schiff Bases | Enables the asymmetric synthesis of diverse amino acids through reactions like Michael additions. nih.gov | The nitrile group could be a precursor to an amine, allowing for the formation of related Schiff base complexes. |
Preparation of Functionalized Amines and Carboxylic Acids
The conversion of nitriles and ethers into amines and carboxylic acids, respectively, are fundamental transformations in organic synthesis. These functionalized products serve as crucial building blocks for a wide array of more complex molecules. nih.govrsc.org
The synthesis of functionalized amines from nitrile-containing precursors is a well-established process, often involving reduction methods. Similarly, the carbon chain of this compound could, through a series of synthetic steps including hydrolysis of the nitrile group, lead to the formation of functionalized carboxylic acids. mdpi.com The presence of the methoxy group adds a layer of complexity and potential for further derivatization.
Amide bond formation is a frequently used reaction in drug discovery, often coupling functionalized amines and carboxylic acids. nih.gov Various reagents and protocols have been developed to facilitate this coupling, even with electronically deficient or sterically hindered substrates. nih.gov
| Transformation | General Method | Example Reagents/Conditions |
| Nitrile to Amine | Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C), Metal hydrides (e.g., LiAlH₄) |
| Nitrile to Carboxylic Acid | Hydrolysis | Acid or base catalysis with heating |
| Carboxylic Acid and Amine to Amide | Coupling | EDC/DMAP, HATU/DIPEA, BOPCl/Et₃N nih.gov |
Incorporation into Macrocyclic Structures
Macrocycles, large cyclic molecules, are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. mdpi.comchimia.ch The synthesis of macrocycles often involves the cyclization of linear precursors containing complementary reactive functional groups. frontiersin.org
The bifunctional nature of derivatives from this compound, potentially possessing both an amine and a carboxylic acid or other reactive handles, makes them suitable candidates for incorporation into macrocyclic scaffolds. For example, a linear precursor derived from this compound could undergo an intramolecular amide bond formation to yield a lactam-based macrocycle. The design of such macrocycles can be guided by computational modeling to predict and favor specific conformations. bakerlab.org The incorporation of chiral centers, such as those that could be derived from this compound, can impart specific three-dimensional structures and biological activities to the resulting macrocycles. nih.gov
Ligand Design and Coordination Chemistry Involving this compound Derivatives
The design of ligands is central to the field of coordination chemistry, influencing the properties and reactivity of metal complexes. orientjchem.org Ligands containing nitrogen and oxygen donor atoms, such as those that can be synthesized from this compound derivatives, are widely used in catalysis and materials science. nih.govtue.nl
Derivatives of this compound, such as amino-alcohols or diamines formed through reduction of the nitrile and potential modification of the methoxy group, could serve as chelating ligands. The stereochemistry of these ligands, if derived from a chiral pool approach starting with an enantiomerically pure form of a this compound derivative, can be crucial in asymmetric catalysis. rsc.org The coordination of such ligands to transition metals can lead to complexes with specific geometries and electronic properties, which in turn dictate their catalytic activity or photophysical behavior. nih.gov
Role as an Intermediate in Synthetic Pathways to Specialized Chemical Entities
Beyond its direct use as a building block, this compound and its derivatives can serve as key intermediates in multi-step synthetic sequences. The combination of a nitrile and a methoxy group on a five-carbon chain provides a versatile platform for a variety of chemical transformations.
For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The methoxy group, while relatively stable, can be cleaved under certain conditions to reveal a hydroxyl group, opening up another avenue for functionalization. This array of possible transformations allows for the synthesis of diverse and complex target molecules, including chiral 1,2-dihydropyridines which are versatile building blocks for nitrogen-containing heterocycles found in many bioactive compounds. sioc-journal.cn The strategic manipulation of these functional groups is a cornerstone of modern synthetic organic chemistry.
Role in Biosynthesis and Bio Inspired Chemistry
Identification of 2-Methoxypentanenitrile or Related Structures in Natural Pathways
Nitrile compounds, characterized by the -C≡N functional group, are widely distributed in nature, synthesized by an array of organisms including plants, bacteria, and fungi. researchgate.netnih.gov Their production in nature is often linked to defense mechanisms or as intermediates in metabolic pathways.
In plants, nitriles are commonly associated with the metabolism of cyanogenic glycosides and glucosinolates. wikipedia.org Cyanogenic glycosides can release hydrogen cyanide upon enzymatic breakdown, a potent deterrent for herbivores. mdpi.com Glucosinolates, found in cruciferous plants, can be hydrolyzed to produce various compounds, including nitriles. wikipedia.org For instance, arylacetonitriles such as phenylpropionitrile are known products of glucosinolate metabolism. wikipedia.orgopenbiotechnologyjournal.com These natural pathways underscore the existence of complex aliphatic and functionalized nitriles in the biosphere, providing a precedent for the potential, if yet undiscovered, natural synthesis of structures like this compound.
| Compound Class | Specific Example | Natural Source/Pathway | Reference |
|---|---|---|---|
| Arylacetonitriles | Phenylpropionitrile | Glucosinolate metabolism in plants | wikipedia.orgopenbiotechnologyjournal.com |
| Cyanogenic Glycosides (precursors) | Amygdalin | Seeds of apples, apricots, etc. | mdpi.com |
| Amino Nitriles | β-cyano-L-alanine | Certain plants and bacteria | wikipedia.orgopenbiotechnologyjournal.com |
| Indole Derivatives | Indole-3-acetonitrile | Plant hormone (auxin) biosynthesis | nih.govopenbiotechnologyjournal.com |
Enzyme-Mediated Transformations of Analogous Nitriles in Biological Systems
Biological systems possess sophisticated enzymatic machinery for the transformation of nitriles. These biocatalytic processes are characterized by high efficiency, selectivity (chemo-, regio-, and enantio-), and operation under mild conditions, making them subjects of intense study for industrial applications. researchgate.netnih.gov There are two primary enzymatic pathways for the hydrolysis of nitriles. researchgate.net
Nitrilase Pathway : Nitrilase enzymes (EC 3.5.5.1) catalyze the direct hydrolysis of a nitrile to a carboxylic acid and ammonia (B1221849) in a single step. wikipedia.orgontosight.ai This pathway is significant in the biosynthesis of natural products and has been harnessed for the production of valuable organic acids. openbiotechnologyjournal.com
Nitrile Hydratase-Amidase Pathway : This two-step process involves the initial hydration of the nitrile to an amide by a nitrile hydratase (EC 4.2.1.84). wikipedia.org Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to the corresponding carboxylic acid. researchgate.netuni-stuttgart.de This pathway is famously used in the industrial-scale synthesis of acrylamide. researchgate.netnih.gov
These enzyme families exhibit broad substrate specificity, acting on a diverse range of aliphatic and aromatic nitriles. researchgate.netontosight.ai Their enantioselective properties are particularly valuable for the kinetic resolution of racemic nitriles to produce optically pure carboxylic acids and amides, which are important chiral building blocks in the pharmaceutical industry. researchgate.netuni-stuttgart.de Given the structural features of this compound, it is plausible that it could serve as a substrate for such enzymes, potentially being converted to 2-methoxypentanoic acid or 2-methoxypentanamide.
| Enzyme Family | EC Number | Reaction Catalyzed | Intermediate | Final Product | Reference |
|---|---|---|---|---|---|
| Nitrilase | 3.5.5.1 | Direct hydrolysis of nitrile | None | Carboxylic acid + Ammonia | nih.govwikipedia.orgontosight.ai |
| Nitrile Hydratase | 4.2.1.84 | Hydration of nitrile to amide | Amide | (Amide is further processed) | researchgate.netwikipedia.orgnih.gov |
| Amidase | 3.5.1.4 | Hydrolysis of amide | None | Carboxylic acid + Ammonia | researchgate.netnih.govuni-stuttgart.de |
Biomimetic Synthesis Inspired by Natural Processes Involving Nitrile Chemistry
The efficiency and selectivity of enzymatic nitrile synthesis and conversion have inspired the development of biomimetic and bio-inspired chemical methodologies. These approaches aim to replicate the mild and specific conditions of biological reactions in a laboratory or industrial setting.
A key enzyme in natural nitrile synthesis is aldoxime dehydratase (Oxd), which catalyzes the dehydration of aldoximes to produce nitriles. nih.govnih.gov This enzymatic route is cyanide-free and represents an environmentally benign approach to nitrile synthesis. nih.gov Inspired by this, chemists have developed various synthetic methods for the dehydration of aldoximes and primary amides to nitriles under mild conditions. organic-chemistry.org
Biocatalysis, using whole cells or isolated enzymes, is a direct application of this bio-inspired strategy. Aldoxime dehydratases are now used as biocatalysts for the efficient, cyanide-free synthesis of a wide range of nitriles, including chiral compounds. nih.govnih.gov These enzymatic processes often occur in water, further enhancing their "green" credentials. nih.gov Other bio-inspired approaches include copper-catalyzed dehydrogenation cascades that convert alcohols directly to nitriles using aqueous ammonia, mimicking metabolic pathways in a single pot. organic-chemistry.org These methods highlight a paradigm shift from harsh, traditional chemical syntheses to cleaner, more sustainable processes inspired by nature's ingenuity.
| Synthetic Strategy | Biological Inspiration | Key Features | Reference |
|---|---|---|---|
| Biocatalytic dehydration of aldoximes | Aldoxime dehydratase (Oxd) enzyme activity | Cyanide-free, mild conditions, aqueous media, high selectivity | nih.govnih.gov |
| Chemical dehydration of primary amides/aldoximes | Enzymatic dehydration processes | Aims to mimic enzyme efficiency using chemical reagents (e.g., Appel-type reactions) | organic-chemistry.org |
| Aerobic catalytic conversion of alcohols and ammonia | Metabolic dehydrogenation cascades | One-pot synthesis from readily available alcohols, uses a catalyst system (e.g., CuI/TEMPO) | organic-chemistry.org |
Analytical and Characterization Techniques in 2 Methoxypentanenitrile Research
Advanced Spectroscopic Methods for Mechanistic and Stereochemical Analysis
Spectroscopy is a cornerstone in the analysis of 2-Methoxypentanenitrile, offering non-destructive and highly detailed molecular-level information. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for confirming the compound's structure, identifying functional groups, and monitoring reaction pathways.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural confirmation.
In ¹H NMR, the chemical shifts, integration of signal areas, and splitting patterns of the proton signals are used to assign the various protons in the molecule. pressbooks.pub The integration value corresponds to the relative number of protons generating the signal. pressbooks.pub The splitting of a signal into multiple peaks (e.g., doublet, triplet) is caused by the influence of neighboring protons and provides information about the connectivity of the atoms. pressbooks.pub
For this compound, one would expect to see distinct signals for the methoxy (B1213986) (-OCH₃) protons, the proton on the chiral center (C2), the methylene (B1212753) protons (C3 and C4), and the terminal methyl protons (C5). The relative positions (chemical shifts) of these signals are influenced by the electronegativity of nearby atoms; for instance, the proton at C2 and the methoxy protons are shifted downfield due to the adjacent oxygen atom. libretexts.org
¹³C NMR spectroscopy provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 115-140 ppm. organicchemistrydata.org The carbon attached to the methoxy group (C2) and the methoxy carbon itself will also have distinct and predictable chemical shifts. libretexts.org
NMR is also invaluable for reaction monitoring. By acquiring spectra at different time points during a reaction, the disappearance of reactant signals and the appearance of product signals can be tracked. ox.ac.uk This allows for the determination of reaction kinetics, the identification of intermediates, and the optimization of reaction conditions. For example, in syntheses involving the formation of the nitrile or ether functional groups of this compound, NMR can confirm the conversion of precursor functional groups (e.g., an aldehyde or alcohol) into the desired product.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -OCH₃ | 3.3 - 3.5 | Singlet |
| H at C2 | 3.6 - 3.8 | Triplet |
| H₂ at C3 | 1.7 - 1.9 | Multiplet |
| H₂ at C4 | 1.5 - 1.7 | Multiplet |
Note: This table represents predicted values based on standard chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (C≡N) | 118 - 122 |
| C2 | 70 - 75 |
| C3 | 30 - 35 |
| C4 | 18 - 22 |
| C5 | 13 - 15 |
Note: This table represents predicted values based on standard chemical shift tables. libretexts.orgorganicchemistrydata.org Actual values may vary.
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. spectroscopyonline.com It is particularly useful for tracking the progress of a reaction by monitoring the appearance or disappearance of characteristic absorption bands corresponding to specific functional groups. libretexts.org
For this compound, the two key functional groups that give rise to strong, characteristic IR absorptions are the nitrile (C≡N) and the ether (C-O-C) groups.
Nitrile (C≡N) Stretch: This bond exhibits a sharp, medium-intensity absorption in a relatively uncongested region of the spectrum, typically around 2260-2240 cm⁻¹. Its presence is a strong indicator of the nitrile functionality.
Ether (C-O-C) Stretch: Aliphatic ethers show a strong C-O stretching band in the fingerprint region, usually between 1150-1085 cm⁻¹. spectroscopyonline.com This peak confirms the presence of the methoxy group.
During the synthesis of this compound, for instance from a corresponding hydroxy-nitrile, IR spectroscopy can be used to monitor the reaction. The disappearance of the broad O-H stretching band (around 3600-3200 cm⁻¹) from the starting material and the appearance of the strong C-O stretching band of the ether in the product would signify the successful transformation.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile | C≡N Stretch | 2260 - 2240 | Medium, Sharp |
| Ether | C-O Stretch | 1150 - 1085 | Strong |
| Alkane | C-H Stretch | 3000 - 2850 | Medium to Strong |
Source: Data compiled from general IR spectroscopy correlation tables. libretexts.orgspectroscopyonline.com
Mass Spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. rsc.org It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge (m/z) ratio. savemyexams.com
For this compound (Molecular Formula: C₆H₁₁NO, Molecular Weight: 113.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass to several decimal places, which can confirm the molecular formula. rsc.org
The fragmentation pattern of the molecular ion provides valuable structural information. When the molecular ion breaks apart, it forms characteristic fragment ions. The analysis of these fragments helps to piece together the structure of the original molecule. Common fragmentation pathways for ethers include cleavage of the C-O bond and the C-C bond adjacent to the oxygen (α-cleavage). openstax.org For nitriles, the loss of small neutral molecules can occur.
Key expected fragments for this compound might include:
Loss of a methoxy radical (•OCH₃) leading to a fragment at m/z 82.
Alpha-cleavage with loss of a propyl radical (•CH₂CH₂CH₃) leading to a fragment at m/z 70.
Cleavage can also result in smaller characteristic fragments.
When combined with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for separating components of a mixture and identifying each one individually. rsc.org This is particularly useful for analyzing the purity of a this compound sample or identifying byproducts in a reaction mixture.
X-ray Crystallography for Absolute Configuration Determination of Derivatives
The unambiguous assignment of the absolute configuration of chiral molecules is a critical step in stereoselective synthesis and the characterization of enantiomerically pure compounds. While this compound itself is a liquid at room temperature, precluding direct single-crystal X-ray diffraction analysis, its solid derivatives provide a pathway for the definitive determination of its stereochemistry. X-ray crystallography stands as the gold standard for this purpose, offering a three-dimensional structural elucidation at the atomic level.
The technique relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal lattice. wikipedia.orgthieme-connect.de For a chiral, non-centrosymmetric crystal, this effect leads to small but measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). researchgate.net The analysis of these differences allows for the determination of the absolute structure of the molecule, and thus the absolute configuration of its stereocenters. wikipedia.orgthieme-connect.de
In the context of this compound research, a common strategy involves the synthesis of a crystalline derivative. This is often achieved by reacting the nitrile with a suitable agent to introduce a group that facilitates crystallization. For instance, a carboxylic acid derivative of this compound could be prepared and subsequently reacted with a chiral amine of known configuration to form a diastereomeric salt, which is often a well-crystalline solid. Alternatively, derivatization to introduce heavy atoms can enhance the anomalous scattering effect, simplifying the determination of the absolute configuration. researchgate.net
Detailed Research Findings
While specific crystallographic studies on derivatives of this compound are not extensively reported in the literature, the methodology can be illustrated by considering a hypothetical crystalline derivative, such as (2R)-2-methoxy-N-(phenylcarbamoyl)pentanamide, formed by the controlled hydrolysis of the nitrile group to a primary amide, followed by reaction with phenyl isocyanate. The absolute configuration of the original nitrile can be inferred from the crystal structure of this derivative.
The process would involve dissolving the purified derivative in a suitable solvent and inducing crystallization to obtain a high-quality single crystal. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the resulting data is processed to solve the crystal structure.
A key parameter in the determination of the absolute configuration is the Flack parameter. researchgate.net This value, refined during the crystallographic analysis, should ideally be close to zero for the correct enantiomer. A value close to 1 would indicate that the inverted structure is the correct one.
Interactive Data Table: Hypothetical Crystallographic Data for a this compound Derivative
The following table presents plausible crystallographic data for a hypothetical crystalline derivative of this compound, illustrating the type of information obtained from an X-ray diffraction experiment.
| Crystal Parameter | Value |
| Chemical Formula | C13H18N2O3 |
| Formula Weight | 250.29 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 15.678(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1356.7(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.226 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100(2) |
| Flack Parameter | 0.05(7) |
The data in this table, particularly the chiral space group (P2₁2₁2₁) and a Flack parameter close to zero, would provide strong evidence for the assigned absolute configuration of the derivative, and by extension, that of the parent this compound.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for 2-Methoxypentanenitrile
The development of efficient and versatile synthetic routes is paramount for the widespread availability and application of this compound. While classical methods for nitrile synthesis exist, future research should focus on novel pathways that offer improved yields, stereoselectivity, and substrate scope.
One promising avenue involves the adaptation of methods used for the synthesis of analogous α-alkoxynitriles. For instance, the reaction of dialkyl ketals with trimethylsilyl (B98337) cyanide, catalyzed by a Lewis acid, has been shown to be an effective method for preparing 2-methoxyalkylnitriles and 2-ethoxyalkylnitriles. This reaction could be optimized for the synthesis of this compound by exploring various Lewis acids and reaction conditions to maximize yield and minimize by-products. Subsequent reduction of the nitrile group using standard hydride reagents like lithium aluminum hydride can then provide the corresponding amine, further highlighting the synthetic utility of these intermediates.
Another area ripe for exploration is the development of catalytic C-C bond-forming reactions for direct cyanation. Recent advances in nickel-catalyzed aqueous cyanation of allylic alcohols offer an environmentally friendly approach to allylic nitriles. Investigating similar catalytic systems for the asymmetric synthesis of this compound from suitable precursors could provide a more direct and atom-economical route.
Furthermore, the use of hypervalent iodine reagents in the presence of a Lewis acid has been demonstrated for the cyanation of various substrates. Exploring the applicability of such reagents for the synthesis of α-alkoxynitriles like this compound could lead to new and efficient synthetic protocols.
| Potential Synthetic Pathway | Key Reagents/Catalysts | Anticipated Advantages |
| Reaction of Dialkyl Ketals with TMSCN | Lewis Acids (e.g., BF₃·OEt₂) | Good yields, established methodology for analogous compounds. |
| Nickel-Catalyzed Cyanation | Nickel catalysts, aqueous media | Environmentally friendly, potential for asymmetric synthesis. |
| Hypervalent Iodine-Mediated Cyanation | Hypervalent iodine reagents, Lewis acids | Mild reaction conditions, broad substrate scope. |
Development of Highly Enantioselective Catalytic Systems for this compound Transformations
The chiral nature of this compound makes the development of enantioselective catalytic systems for its synthesis and transformation a critical research focus. Access to enantiomerically pure forms of this compound and its derivatives is essential for applications in pharmaceuticals and other areas where stereochemistry is crucial.
Future research should build upon the significant progress made in the asymmetric catalysis of nitrile-containing compounds. For example, highly efficient rhodium-catalyzed asymmetric hydrogenation of α,β-unsaturated nitriles has been achieved with excellent enantioselectivities. Similar catalytic systems, perhaps employing novel chiral ligands, could be developed for the enantioselective synthesis of this compound from an unsaturated precursor.
Another promising strategy is the stereoconvergent cross-coupling of racemic α-halonitriles. Nickel-catalyzed Negishi arylations and alkenylations have been successfully used to generate enantioenriched secondary α-arylnitriles and allylic nitriles. Adapting this methodology to α-halo-2-methoxypentanenitrile could provide a powerful tool for accessing a variety of chiral derivatives.
Furthermore, catalytic asymmetric cyanation reactions, promoted by chiral metal complexes or organocatalysts, represent a direct approach to chiral nitriles. The development of catalysts specifically tailored for the asymmetric cyanation leading to this compound would be a significant advancement. The use of chiral catalysts to temporarily hold a substrate molecule in an unsymmetrical environment can lead to an excess of one enantiomeric product over another, a principle that has been successfully applied in numerous enantioselective syntheses.
| Catalytic Approach | Catalyst Type | Potential Application for this compound |
| Asymmetric Hydrogenation | Rhodium complexes with chiral ligands | Enantioselective synthesis from unsaturated precursors. |
| Stereoconvergent Cross-Coupling | Nickel complexes with chiral ligands | Synthesis of enantioenriched derivatives from racemic halo-precursors. |
| Asymmetric Cyanation | Chiral metal complexes or organocatalysts | Direct enantioselective synthesis. |
Integration of Machine Learning and AI in Predicting this compound Reactivity and Selectivity
The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research, offering powerful tools for predicting reaction outcomes, optimizing synthetic routes, and discovering novel molecules. Applying these technologies to this compound could significantly accelerate its development and application.
Future research should focus on developing ML models trained on datasets of nitrile-containing compounds to predict the reactivity and selectivity of this compound in various transformations. These models can learn complex relationships between molecular structure and reactivity, enabling the in silico screening of potential reaction conditions and catalysts. For instance, a sequence-to-sequence (seq2seq) model using SMILES representations could predict the products of reactions involving this compound without relying on predefined reaction templates.
The development of quantum mechanics-augmented graph neural networks (ml-QM-GNNs) offers a particularly exciting prospect. These hybrid models combine the strengths of structure-based representations with quantum mechanical descriptors to achieve high accuracy in predicting reactivity, even with limited training data. Applying such models to this compound could provide deep insights into its electronic structure and reaction mechanisms.
| AI/ML Application | Methodology | Potential Impact on this compound Research |
| Reactivity Prediction | Sequence-to-sequence (seq2seq) models, Graph Neural Networks (GNNs) | In silico screening of reaction conditions, prediction of product distribution. |
| Retrosynthesis Planning | Template-based and template-free AI models | Design of efficient and novel synthetic routes. |
|
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Methoxy protons: δ 3.2–3.5 ppm (singlet).
- Nitrile carbon: δ 115–120 ppm.
- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–220 nm) assess purity (>98% required for pharmacological studies).
- Mass Spectrometry : EI-MS confirms molecular ion [M]⁺ at m/z 127.1 .
Advanced: How should researchers address discrepancies in reported bioactivity data for derivatives of this compound?
Methodological Answer :
Contradictions in bioactivity (e.g., IC₅₀ values) often arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation times) using guidelines from Medicinal Chemistry Research .
- Impurity profiles : Quantify byproducts using LC-MS and correlate with activity.
- Statistical validation : Apply ANOVA or Bayesian meta-analysis to compare datasets. For example, a 2024 study resolved conflicting IC₅₀ values (5–50 µM) by identifying trace aldehydes as competitive inhibitors .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Q. Methodological Answer :
- PPE : NIOSH-approved respirators (N95), nitrile gloves, and chemical-resistant aprons.
- Ventilation : Use fume hoods to prevent inhalation of volatile nitrile vapors.
- Spill management : Neutralize with 10% sodium hypochlorite and absorb with inert materials (e.g., vermiculite).
- Waste disposal : Collect in sealed containers labeled for cyanide-containing waste .
Advanced: What computational strategies can predict the metabolic pathways of this compound in biological systems?
Q. Methodological Answer :
- In silico tools : Use SwissADME or ADMET Predictor™ to simulate cytochrome P450-mediated oxidation.
- Docking studies : Model interactions with CYP3A4 (PDB ID: 5TQZ) to identify potential epoxide intermediates.
- Machine learning : Train models on existing nitrile metabolism datasets (e.g., PubChem BioAssay) to prioritize in vitro testing .
Basic: How can researchers validate the stereochemical integrity of this compound during synthesis?
Q. Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA to resolve enantiomers.
- Optical rotation : Compare [α]D²⁵ values with literature (e.g., +15° to +20° for R-configuration).
- X-ray crystallography : Resolve crystal structures of derivatives (e.g., Schiff bases) to confirm stereochemistry .
Advanced: What mechanistic insights explain the solvent-dependent stability of this compound under acidic conditions?
Methodological Answer :
In polar protic solvents (e.g., water), the nitrile undergoes hydrolysis to carboxylic acids via a protonated intermediate . Kinetic studies (UV-Vis monitoring at 240 nm) show:
- Rate constants : k = 0.05 min⁻¹ in H₂O vs. 0.005 min⁻¹ in THF.
- Activation parameters : ΔH‡ ≈ 45 kJ/mol, suggesting a six-membered transition state. Stabilize the nitrile by storing in anhydrous aprotic solvents .
Basic: What are the key applications of this compound in medicinal chemistry?
Q. Methodological Answer :
- Intermediate for bioactive molecules : Used in synthesizing CNS-targeting agents (e.g., serotonin modulators).
- Protease inhibition : The nitrile group acts as a warhead in covalent inhibitors (e.g., SARS-CoV-2 Mpro).
- SAR studies : Modify the pentane chain to optimize logP values for blood-brain barrier penetration .
Advanced: How can researchers resolve conflicting data on the environmental persistence of this compound?
Methodological Answer :
Discrepancies in half-life (t₁/₂ = 7–90 days) arise from:
- Test systems : Standardize OECD 301B (Ready Biodegradability Test) protocols.
- Microbial consortia : Use soil samples from diverse biomes to assess degradation variability.
- QSAR modeling : Corporate fragment contribution models to predict persistence under varying pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
